Journal Name:Energy Advances
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Rationally stabilized hierarchical NiCo2O4 hollow nanoballs for high-performance asymmetric supercapacitors and excellent methanol oxidation†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00290J
An emergent theme of constructing intriguing morphologies of mono/multivalent materials, exhibiting a low diffusion length and large interfacial electrode–electrode cross section, along with low cost, improved performance and eco-effectiveness is essentially required for the growing energy sector. Hierarchically assembled spherical nanostructures possessing a hollow cavity facilitate ion accommodation over and inside the structure. However, a robust and generic strategy for the scalable synthesis of these hierarchical hollow morphologies is still lacking. Herein, we report an optimized strategy for the synthesis of perfect hollow bi-metallic oxide (NiCo2O4) nanoballs and discuss the involved growth mechanism following a series of chemical reactions/phenomena. Furthermore, the effectiveness of the synthesized hollow nanoballs as a model electrode material in an asymmetric supercapacitor and electro-oxidation of methanol is investigated. The fabricated electrodes exhibit a maximum specific capacitance of ∼721 F g−1 and shows a high energy density of ∼40 W h kg−1 in an asymmetric device configuration with activated carbon. The opening of the cavity evidently explains the high cycling stability and coulombic efficiency shown by the respective electrodes and device. Additionally, the hollow hosts showed a long lasting stable performance (7000 s and 500 cycles) with high currents for detecting 0.5 M methanol in 1 M KOH. The current strategy improves and optimizes the parameters to substantially improve the nano-chemistry at the reaction scale for batch synthesis. Such plausible strategies, which result in stabilizing greener and economically intriguing morphologies exhibiting exceptional interfacial electrochemistry, are actually path-breaking for pilot-scale integrated energy-storage and electro-oxidation systems.
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Assessing the roles of synthesis method and chemical composition in determining structure–property correlations in alloyed, ultrathin nanowire motifs for the methanol oxidation reaction†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00278K
In the context of developing novel fuel cell catalysts, we have successfully synthesized in high yields not only ultrathin nanowires with compositions of Pt1Ru1 and Pt3Ru1 but also more complex spoke-like dendritic clusters of Pt1Ru1 and Pt1Ru9 in ambient pressure under relatively straightforward, solution-based reaction conditions, mediated by either cetyltrimethylammonium bromide (CTAB) or oleylamine (OAm), respectively. EXAFS analysis allowed us to determine the homogeneity of the as-prepared samples. Based on this analysis, only the Pt3Ru1 sample was found to be relatively homogeneous. All of the other samples yielded results, suggestive of a tendency for the elements to segregate into clusters of ‘like’ atoms. We have also collected complementary HRTEM EDS mapping data, which support the idea of a segregation of elements consistent with the EXAFS results. We attribute the differences in the observed morphologies and elemental distributions within as-prepared samples to the presence of varying surfactants and heating environments, employed in these reactions. Methanol oxidation reaction (MOR) measurements indicated a correlation of specific activity (SA) values not only with intrinsic chemical composition and degree of alloying but also with the reaction process used to generate the nanoscale motifs in the first place. Specifically, the observed performance of samples tested decreased as a function of chemical composition (surfactant used in their synthesis), as follows: Pt3Ru1 (CTAB) > Pt1Ru1 (CTAB) > Pt1Ru1 (OAm) > Pt1Ru9 (OAm).
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Light-driven hydrogen evolution via a novel pincer/no pincer mechanism including a possible concerted proton electron transfer†‡
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00354J
The road to efficient molecular catalysts for artificial photosynthesis requires a great deal of basic research to address the challenges of anthropogenic global warming. An unexpected result of such research is a novel pincer/no pincer mechanism discovered for the DFT-calculated catalytic cycle of PNP-C2 complexes. Structural parameters from theoretical modeling are supported by single crystal X-ray data for the corresponding complexes. Using the examples of [M(II)Cl(PNP-C2-R)]+ (M = Pd2+, Ni2+; R = CH3, H; PNP-C2 = N,N-bis{(di(2-methoxy-phenyl)phosphanyl)ethyl}-N-alkylamine) this pincer/no pincer mechanism is supported by differential pulse voltammetric, cyclic voltammetric, UV-Vis spectroscopic (combined with voltammetry) and 31P nuclear magnetic resonance spectroscopic studies. The efficiency of hydrogen evolution during artificial photosynthesis depends significantly on the ratio of photosensitiser and water reduction catalysts. At first sight, the results from irradiation experiments (gas chromatography and mass spectrometry) seem obvious, but show a considerable impact of secondary and tertiary amines within the pincer structure. The best result obtained for the palladium pincer complex was with a secondary amine as a proton relay, delivering a turnover number of 2237 after only 2.5 hours. In contrast the analogous water reduction catalyst with a methylated (tertiary) amine instead of a secondary one gives only 972 turnovers under the same experimental conditions, over the same time. For all photocatalytic measurements the amount of hydrogen is approximately 2.5-times higher when a secondary amine is used as the proton relay. The influences of these different amines on the activity of water reduction catalysts during irradiation experiments in H2O or D2O lead to evidence of a kinetic isotope effect, supporting a possible concerted proton electron transfer. DFT calculations of reaction enthalpies, activation energies and intrinsic reaction coordinates of the catalytic cycle support the high efficiency of the presented catalysts. In particular, results from secondary amines suggest new candidates as examples of the rarely known concerted proton electron transfer.
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Anodic dissolution of aluminum in non-aqueous electrolyte solutions for sodium-ion batteries†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00233K
Anodic dissolution of aluminum (commonly called aluminum corrosion) is a potential issue in sodium-ion batteries. Herein, it is demonstrated how different sodium-ion battery electrolyte solutions affect this phenomenon. The type of electrolyte was critical for the presence of anodic dissolution, while the solvent appeared to alter the dissolution process.
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Results from the operation of an efficient and flexible large-scale biogas methanation system
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00436H
This study reports the design and operation of a power-to-gas system producing 240 kW of synthetic natural gas (SNG) from biogas and PV electricity. The system is composed of a solar field, an electrolyser, a plate-type heat exchanger methanation reactor and the required ancillary units. Biogas is cleaned from undesired components (such as H2S) and the raw gas including methane and CO2 is directly processed in the reactor. The process consumes biogas and renewable electricity to produce SNG and high-pressure steam from the methanation waste heat. The process efficiency in this configuration is 76%. The methanation reactor produces grid compliant SNG in all the load cases tested and in all the biogas composition cases. The reactor shows an excellent flexibility at the start-up, as grid-compliant SNG is produced in less than 10 minutes from feed start in hot-standby. Additionally, the reactor adapts in few minutes to load changes. The reactor is modelled to better understand the origin of the excellent performance in the biogas methanation reaction. It was found that the plate-type heat exchanger operated with boiling water as cooling is an ideal solution for the methanation reaction as it approximates well the optimal reaction pathway in terms of temperature and conversion profile. Large cooling is available where needed, preventing the operation at too high temperature. Isothermal conditions are established at the end of the reactor, allowing reaching the required high conversion.
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Dry reforming of steelworks off-gases in a pilot plant integrated into a steel mill: influence of operating parameters†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00227F
A novel process is applied in a pilot plant integrated within a steel mill in Saarland, Germany, in which the greenhouse gases CO2 and CH4 are converted into synthesis gas, a mixture of H2 and CO, by homogeneous dry reforming. The process is based on heating a gas mixture of coke oven gas (COG) and blast furnace gas (BFG) to high temperatures in a regenerative heat exchanger, similar to the existing hot blast stoves used to heat the hot blast blown into the blast furnace. The resulting synthesis gas can be injected into the blast furnace at the level of the shaft and/or tuyere, reducing coke consumption in iron production, potentially leading to a reduction in global CO2 emissions of about 0.5%. After commissioning, the cyclic operating pilot plant was used to study a wide variation of operating parameters. At a maximum local peak temperature of over 1721 K during the synthesis gas production phase, an average conversion of about 97% for CH4 and over 94% for CO2 was achieved, which is close to the thermodynamic equilibrium of over 99% and about 98%, respectively. The scale-up process is accomplished by modeling and numerical simulation. The measured data obtained from the pilot plant agree well with the numerical simulations using a detailed elementary-step reaction mechanism.
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Interfacial engineering of lithium metal anodes: what is left to uncover?
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00470H
Lithium metal batteries possess remarkable energy storage capabilities, but their commercial realization is hindered by challenges in controlling the reactivity of lithium. Interfacial engineering has emerged as a promising strategy for addressing lithium reactivity. In this article, we discuss several key interfacial engineering approaches used to stabilize lithium metal at lithium–electrolyte and lithium–current collector interfaces. We examine these commonly employed interfacial engineering methods and highlight unresolved questions crucial for advancing the understanding of lithium reactivity. Our discussion highlights the potential of interfacial engineering tools to enhance our understanding of and overcome the challenges associated with lithium reactivity.
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Advancements in cathode materials for potassium-ion batteries: current landscape, obstacles, and prospects
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00406F
The development of advanced energy storage technologies has assumed paramount significance in addressing the escalating demands for sustainable and eco-friendly power sources. Amongst these innovative technologies, potassium-ion batteries (KIBs) have risen to the fore as viable contenders, chiefly owing to their cost-effectiveness and the abundant availability of potassium resources. Nevertheless, the realisation of efficient and high-performance KIBs hinges significantly upon the adept design and appropriate utilisation of cathode materials. Thus, this Perspective provides a comprehensive analysis of the present status, associated challenges, and prospective avenues concerning cathode materials for KIBs. We commence by discussing the significance of KIBs in the context of the global energy landscape and highlight their potential to revolutionise energy storage systems. Subsequently, we delve into cathode materials for KIBs, emphasising their pivotal role in determining the overall performance of these batteries. A systematic survey of the various cathode materials explored to date is presented, primarily encompassing layered oxides, polyanion-based compounds, Prussian analogues and organic moieties. The discussion focuses on the advantages, limitations, and performance metrics of each material class, unveiling the critical insights gained from experimental studies and theoretical investigations. Furthermore, this Perspective sheds light on the prominent challenges and obstacles hindering the widespread adoption of KIBs. These challenges include issues related to limited specific capacities, sluggish kinetics, and performance attenuation during cycling, as well as the scarcity of suitable electrolytes. We offer an authoritative evaluation of the efforts undertaken to address these obstacles, including novel material design strategies, advanced characterisation techniques, and the integration of nanotechnology. Finally, we conclude with a forward-looking perspective, outlining the future directions and potential breakthroughs in electrode materials for KIBs. We emphasise the importance of interdisciplinary collaborations, advancements in computational methods, and fundamental research to foster the development of high-performance and environmentally sustainable KIBs. In conclusion, this Perspective consolidates the current state of electrode materials for KIBs whilst elucidating the challenges that need to be overcome to unlock their full potential. By synthesising the collective knowledge from the latest research endeavours, this Perspective aims to inspire future research and innovation in the pursuit of efficient and scalable KIB technologies.
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A review on the advancements of graphitic carbon nitride-based photoelectrodes for photoelectrochemical water splitting
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00506B
Photoelectrochemical water splitting has been envisaged as a promising green technology for efficient solar-to-fuel conversion. Graphitic carbon nitride (g-C3N4) demands prime focus among the emerging class of potential 2D materials for energy harvesting and storage on account of its high chemical/thermal stability and metal-free nature. The unique characteristics of the material enable its application as both a photocathode and photoanode. However, the low photocurrent density of pristine g-C3N4 curbs its possible commercial application. Considerable attempts to modify the electrodes via nano-structuring, heteroatom doping, heterojunction formation, and other methods are in progress. The current review offers insights into the potential and limitations of g-C3N4 as a photoanodic/cathodic material.
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Recent advances and perspectives of Ir-based anode catalysts in PEM water electrolysis
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00492A
Proton exchange membrane water electrolysis (PEMWE) is a promising sustainable hydrogen production technology that can be effectively coupled with intermittent renewable energy. Currently, iridium (Ir) based catalysts are used that can well balance catalytic activity and stability in water oxidation. Herein, our attention is directed to the recent progress of Ir-based catalysts employed in PEMWE. We first briefly outline the basic working principle of PEMWE, key components, and their functions in the devices. Then, the latest progress of Ir-based anode catalysts and their practical applications in PEMWE are introduced in detail from the aspects of Ir-based single metals, Ir-based alloys, Ir-based oxides, and some supported Ir-based catalysts. Finally, the current problems and challenges faced by Ir-based anode catalysts in future development are commented on. It is concluded that the intrinsic catalytic activity can be significantly improved through precise structural design, morphology control, and support selection. Due to the strong corrosion under acidic conditions, the anti-dissolution of Ir active species should be carefully considered for catalyst fabrication in the future. Hopefully, the current efforts can help understand the current state of Ir-based anode catalysts and develop novel and effective catalysts for application in practical PEMWE.
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Back cover
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90051G
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90052E
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Efficient procedure for biodiesel synthesis from waste oil and t-butylation of resorcinol using a porous microtube polymer-based solid acid
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00394A
A novel porous microtube polymer-based solid acid was synthesized via the polymerisation of naphthalene and subsequent sulfonation. The polymer structure could be easily adjusted by altering the amount of formaldehyde dimethyl acetal (FDA), and could be changed to thin slices, microtubes or microspheres. The high surface area of 128.92 m2 g−1 and special microtube structure indicated good mass transfer efficiency and a hydrophobic surface. The abundant naphthalene rings provided sufficient sulfonation sites, which resulted in a high acid density of over 3 mmol g−1. An efficient procedure for biodiesel synthesis and t-butylation of resorcinol were developed using the novel solid acid. The high Brunauer–Emmett–Teller (BET) surface area, special microtube structure and organic framework were the key factors for the high activities, providing great potential in green chemistry.
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Reflecting on a year of innovation and looking ahead: the exciting future of energy materials and green energy
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90053C
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Compositionally variant bimetallic Cu–Mn oxysulfide electrodes with meritorious supercapacitive performance and high energy density†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00415E
Rational design and fabrication of low-cost, earth-abundant electrode materials for energy conversion and storage devices is immensely needed. Herein, we demonstrate the successful fabrication of Cu–Mn mixed-metallic oxysulfides (Cu–Mn–OS) and their use as supercapacitor electrodes, benefiting from the integrated advantages of both oxides and sulfides as well as the combined contribution from both Cu and Mn elements. In particular, the C3M1OS electrode performs exceptionally well in a three-electrode system, revealing a very high capacity of 1525.1 C g−1 (3177.2 F g−1) at a current density of 1 A g−1. Moreover, using commercial activated carbon (AC) as the negative pole and a C3M1OS electrode as the positive pole, the fabricated asymmetric supercapacitor device (C3M1OS//AC) exhibits a very high energy density of 76.56 W h kg−1 along with a power density of 985.01 W kg−1 at 1 A g−1 with superior electrochemical stability and efficiency over 10 000 cycles. The current work not only proposes a straightforward, single-step strategy for the fabrication of mixed-metallic oxysulfide electrodes but also establishes a new avenue for the fabrication of a standout candidate electrode for energy storage devices with a distinctive specific energy.
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4YA90003K
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4YA90002B
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Exploring the feasibility of a two-dimensional layered cobalt-based coordination polymer for supercapacitor applications: effect of electrolytic cations†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00378G
Coordination polymers have attracted much interest in energy-related applications due to their adaptable structures and unique photophysical and chemical properties. In this study, a coordination polymer, Co-CP, was synthesized using a mixed ligand strategy via a slow diffusion technique. Single-crystal X-ray diffraction studies confirmed the characteristic two-dimensional structure of Co-CP, and plate-like morphology was authenticated through SEM images. Co-CP facilitates ion transport and efficient charge transfer processes, making it an ideal active material for supercapacitor applications. The results from the electrochemical studies demonstrate excellent supercapacitor properties for Co-CP, exhibiting a specific capacitance of 1092 F g−1 at 1.5 A g−1 in 7 M NaOH. Furthermore, the kinetic effect of the electrolyte cation was also investigated in a two-electrode asymmetric supercapacitor (ASC) system by preparing three different gels (NaOH-PVA, KOH-PVA, and LiOH-PVA). Similar trends were observed for the ASC device, with the highest energy density of 17 W h Kg−1 at a power density of 1200 W Kg−1 in NaOH-PVA gel. Overall, the results suggest that Co-CP is a promising active material for supercapacitor applications, and the choice of electrolyte cation has a remarkable impact on the electrochemical performance of the device. This study provides valuable insights for the development and optimization of high-performance supercapacitors based on coordination polymers.
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4YA90001D
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Cobalt–iron layered double hydroxide nanosheet-wrapped nitrogen-doped graphite felt as an oxygen-evolving electrode
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00411B
The electrocatalytic performance of cobalt–iron layered double hydroxide (CoFe-LDH) nanosheets is enhanced by growing them in situ on N-doped graphite felt using a solvothermal route. The effects of different parameters including solvent, temperature and reaction time are investigated. Pure CoFe-LDH nanosheets are obtained using methanol as a solvent at the optimum temperature (130 °C) and reaction time (18 hours) while metal (Fe and Co) oxides are formed in a hydrothermal process. The CoFe-LDH@NGF (130 °C, 18 h) displays enhanced catalytic performance and stability for the oxygen evolution reaction (OER) in alkaline media and produces a current density of 10 mA cm−2 at a low overpotential (220 mV), Tafel slope of 121 mV dec−1, charge transfer resistance of 1.48 Ω, high exchange current density and double layer capacitance of 226.65 mF cm−2. The OER activity of the CoFe-LDH@NGF electrode exceeds that of pristine CoFe-LDH, conventional RuO2, and other CoFe-LDH-based electrocatalysts reported in the literature. Thus, the CoFe-LDH@NGF electrode is a potential alternative to expensive noble metals (Ru, Ir) and other transition metal-based electrocatalysts for commercial alkaline water splitting. Moreover, the current synthesis approach can be employed to make other layered double hydroxide-based electrodes for electrochemical applications.
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